3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile
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Overview
Description
3-(4-(Hydroxymethyl)-2-azaspiro[45]decan-2-yl)-3-oxopropanenitrile is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a tandem Prins/Pinacol reaction, followed by functional group modifications to introduce the hydroxymethyl and oxopropanenitrile groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxopropanenitrile group can be reduced to an amine.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Possible use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic core and functional groups. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides
- (2S)-2-(3-Oxo-1,4-dioxaspiro[4.5]decan-2-yl)ethanoic acid
Uniqueness
3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-[4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C13H20N2O2/c14-7-4-12(17)15-8-11(9-16)13(10-15)5-2-1-3-6-13/h11,16H,1-6,8-10H2 |
InChI Key |
LQLODOWXWPCLGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CN(CC2CO)C(=O)CC#N |
Origin of Product |
United States |
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